REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[O:5]=[C:6]([C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[CH2:7][CH2:8][C:9]([OH:11])=[O:10]>OS(O)(=O)=O>[CH3:18][C:15]1[CH:14]=[CH:13][C:12]([C:6](=[O:5])[CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:17][C:16]=1[N+:1]([O-:4])=[O:2]
|
Name
|
|
Quantity
|
2300 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5700 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4000 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature of less than 15° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature of less than 5° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about −8° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below about 0° C
|
Type
|
ADDITION
|
Details
|
After completion of addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 15-17° C
|
Type
|
ADDITION
|
Details
|
The solution was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washing with water (3×10 L)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C(CCC(=O)O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3400 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |